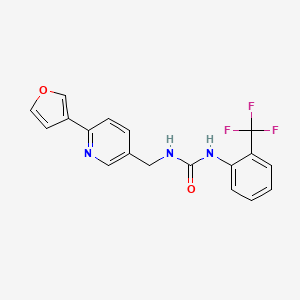
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a furan ring and a trifluoromethyl group, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
- Mechanism of Action : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It appears to inhibit bacterial growth by disrupting protein synthesis and affecting nucleic acid production pathways .
- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for various bacterial strains range from 15.625 μM to 125 μM, demonstrating significant effectiveness against Staphylococcus aureus and Enterococcus species .
- Biofilm Disruption : The compound shows promising antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibition Concentration (MBIC) values indicating moderate effectiveness compared to standard antibiotics .
Anticancer Activity
- Cell Line Studies : In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including triple-negative breast cancer (TNBC) cells. Notably, it has been shown to decrease cell viability significantly at concentrations around 13 μM .
- Cell Cycle Effects : The compound induces cell cycle arrest in the G0/G1 phase while reducing the S phase population, suggesting a mechanism that may involve interference with cell cycle progression .
- Apoptosis : Preliminary studies indicate that the compound does not significantly alter apoptotic markers such as PARP or caspase-3 levels, suggesting that its anticancer effects may not primarily involve apoptosis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea | Similar structure | Moderate | Significant |
| 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenyl)urea | Similar structure | Low | Moderate |
This table illustrates how variations in substituents affect biological activities, emphasizing the potential of the trifluoromethyl group in enhancing both antimicrobial and anticancer properties.
Case Studies
Two notable case studies illustrate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects against clinical isolates of MRSA and found that the compound significantly disrupted biofilm formation at concentrations lower than those required for planktonic growth inhibition .
- In Vivo Antitumor Study : Using a chick chorioallantoic membrane model, researchers demonstrated that treatment with the compound led to a reduction in tumor size, reinforcing its potential as an anticancer agent .
Propriétés
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c19-18(20,21)14-3-1-2-4-16(14)24-17(25)23-10-12-5-6-15(22-9-12)13-7-8-26-11-13/h1-9,11H,10H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMZQCYYAULLDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














